5-Isopropyl-2-methylthiophen-3-amine hydrochloride
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Overview
Description
5-Isopropyl-2-methylthiophen-3-amine hydrochloride is a chemical compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) under acidic conditions . The resulting thiophene derivative can then be subjected to amination reactions to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For example, the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones, can be adapted for large-scale synthesis . This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-2-methylthiophen-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
5-Isopropyl-2-methylthiophen-3-amine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-methylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-isopropylphenol: Known for its antimicrobial and antioxidant properties.
3-n-Propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride: Used as a dental anesthetic.
Uniqueness
5-Isopropyl-2-methylthiophen-3-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic applications .
Properties
Molecular Formula |
C8H14ClNS |
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Molecular Weight |
191.72 g/mol |
IUPAC Name |
2-methyl-5-propan-2-ylthiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C8H13NS.ClH/c1-5(2)8-4-7(9)6(3)10-8;/h4-5H,9H2,1-3H3;1H |
InChI Key |
QEIWVJTZMAOKCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(C)C)N.Cl |
Origin of Product |
United States |
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